[(Chloromethoxy)methyl]cyclopropane
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Overview
Description
[(Chloromethoxy)methyl]cyclopropane
is a chemical compound with the CAS Number: 105688-12-8 . It has a molecular weight of 120.58 . The IUPAC name for this compound is [(chloromethoxy)methyl]cyclopropane
.
Molecular Structure Analysis
The InChI code for [(Chloromethoxy)methyl]cyclopropane
is 1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2
. This suggests that the compound contains 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .
Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of “[(Chloromethoxy)methyl]cyclopropane”, focusing on six unique applications. Each application will be detailed in its own section with a clear heading.
Radical Reactions
[(Chloromethoxy)methyl]cyclopropane is involved in radical reactions that are fundamental to creating new chemical bonds and structures in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of [(Chloromethoxy)methyl]cyclopropane is the double bond in alkenes or cycloalkenes . The compound interacts with these targets through a process known as cyclopropanation .
Mode of Action
The mode of action of [(Chloromethoxy)methyl]cyclopropane involves the reaction of carbenes with the double bond in alkenes or cycloalkenes to form cyclopropane structures . This process is known as cyclopropanation . The reaction usually leaves the stereochemistry of the double bond unchanged .
Biochemical Pathways
The biochemical pathway affected by [(Chloromethoxy)methyl]cyclopropane is the cyclopropanation reaction pathway . This pathway involves the formation of cyclopropane structures through the reaction of carbenes with the double bond in alkenes or cycloalkenes . The downstream effects of this pathway include the generation of highly reactive and interesting synthetic targets due to the highly strained nature of cyclopropane compounds .
Result of Action
The result of the action of [(Chloromethoxy)methyl]cyclopropane is the formation of cyclopropane structures . These structures are highly reactive and serve as interesting synthetic targets . Additionally, cyclopropanes are present in numerous biological compounds .
Action Environment
The action, efficacy, and stability of [(Chloromethoxy)methyl]cyclopropane can be influenced by various environmental factors. For instance, the C-C-C bond angles in cyclopropane are smaller than the optimum angle, making the compound very reactive
properties
IUPAC Name |
chloromethoxymethylcyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOQFSJCPCUJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546903 |
Source
|
Record name | [(Chloromethoxy)methyl]cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105688-12-8 |
Source
|
Record name | [(Chloromethoxy)methyl]cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(chloromethoxy)methyl]cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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